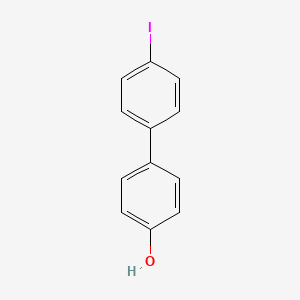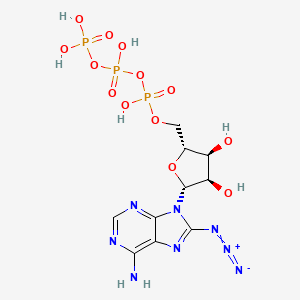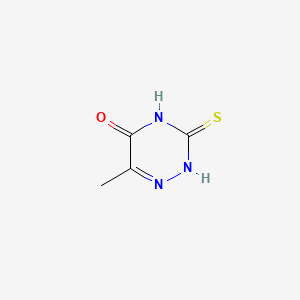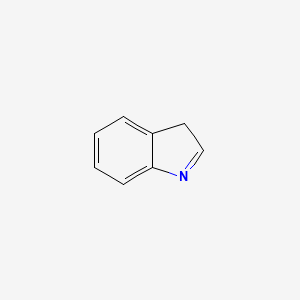![molecular formula C17H12ClF3N2O2 B1226151 Methyl-2-{1-[3-Chlor-5-(trifluormethyl)-2-pyridinyl]-1H-indol-3-yl}acetat CAS No. 339099-19-3](/img/structure/B1226151.png)
Methyl-2-{1-[3-Chlor-5-(trifluormethyl)-2-pyridinyl]-1H-indol-3-yl}acetat
Übersicht
Beschreibung
The focus of this summary is on compounds that share structural similarities or synthetic pathways with methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate. This includes research on synthesis methods, molecular structure analysis, and the characterization of related compounds.
Synthesis Analysis
- The synthesis of related compounds involves various chemical reactions, including iodine-promoted oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and methyl ketones. This method facilitates the cleavage of multiple Csp3-H bonds and a C-C bond, leading to the formation of diverse 3-(pyridin-2-yl)indolizine skeletons (Wu et al., 2017).
Molecular Structure Analysis
- The crystal structure analysis of a related compound reveals interactions via C-H···O to form dimers, which are further connected by weak interactions. This demonstrates the compound's molecular packing and intermolecular interactions (Mao et al., 2015).
Chemical Reactions and Properties
- Aryne-mediated transformations are key in synthesizing novel fluorinated derivatives, showcasing the reactivity and potential for creating complex fluorophores with specific photophysical properties (Moseev et al., 2020).
Physical Properties Analysis
- Detailed physical properties were not directly found in the search results, indicating a gap in the current literature available through the search or the specificity of the request.
Chemical Properties Analysis
- The chemoselective reaction of indole derivatives towards methyl chloroacetate, leading to the synthesis of new indole derivatives with potential antiinflammatory activity, hints at the chemical reactivity and functionalization of related compounds (Gadaginamath et al., 2003).
Wissenschaftliche Forschungsanwendungen
Pflanzenschutzmittel
Trifluormethylpyridine, wie die im fraglichen Stoff enthaltene, werden in der Pflanzenschutzindustrie weit verbreitet eingesetzt. Sie dienen als wichtige Strukturmotive in Wirkstoffen, die Nutzpflanzen vor Schädlingen schützen . Die Trifluormethylgruppe verstärkt die biologische Aktivität und die physikalischen Eigenschaften dieser Verbindungen und macht sie zu einem wesentlichen Bestandteil moderner Schädlingsbekämpfungslösungen.
Pharmazeutika
Der Indol-Anteil dieser Verbindung ist in der Pharmaindustrie aufgrund seines biologischen Potenzials von Bedeutung. Indolderivate weisen eine breite Palette an Aktivitäten auf, darunter antivirale, entzündungshemmende, krebshemmende und anti-HIV-Eigenschaften . Dies macht sie wertvoll für die Arzneimittelentwicklung und therapeutische Anwendungen.
Synthetische Methodik
Die Synthese der Verbindung beinhaltet eine metallfreie oxidative Trifluormethylierung, eine wichtige Methode in der organischen Chemie. Dieser Prozess ermöglicht die selektive Einführung von Trifluormethylgruppen in Indole, die für die Herstellung bioaktiver Moleküle unerlässlich sind .
Materialwissenschaft
Verbindungen mit Trifluormethylgruppen werden aufgrund ihrer Fähigkeit, Polarität, Stabilität und Lipophilie zu verbessern, häufig für Materialien eingesetzt . Dies kann zur Entwicklung neuer Materialien mit verbesserten Eigenschaften für verschiedene industrielle Anwendungen führen.
Veterinärmedizin
Ähnlich wie bei der Verwendung in Humanpharmazeutika werden die Derivate der Verbindung auch in der Veterinärmedizin verwendet. Sie tragen zu Behandlungen für Tiere bei und zeigen die Vielseitigkeit der Trifluormethyl- und Indolgruppen .
Biologische Forschung
Die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms in Kombination mit den Eigenschaften des Pyridin-Anteils bieten eine breite Palette an biologischen Aktivitäten. Dies macht die Verbindung zu einem interessanten Objekt in der biologischen Forschung, wo sie zur Untersuchung zellulärer Prozesse und zur Entwicklung neuer biologischer Assays verwendet werden kann .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O2/c1-25-15(24)6-10-9-23(14-5-3-2-4-12(10)14)16-13(18)7-11(8-22-16)17(19,20)21/h2-5,7-9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXGCAPUMGLGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[[[4-[(2-methyl-1-oxopropyl)amino]phenyl]-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1226068.png)




![1-(3,4-Dimethylphenyl)-2-[[5-[[2-(4-ethoxyanilino)-4-thiazolyl]methyl]-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1226074.png)

![1-[[1-Oxo-2-[[5-(phenylmethylthio)-1,3,4-thiadiazol-2-yl]thio]ethyl]amino]-3-phenylthiourea](/img/structure/B1226079.png)
![(1S,4S,5S,6S,16S)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B1226080.png)

![2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1226086.png)
![2-Amino-4-[4-(methylthio)phenyl]-5-oxo-1-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B1226089.png)
![N'-[5-(phenylmethyl)-4,5-dihydrothiazol-2-yl]hexanehydrazide](/img/structure/B1226091.png)
![4-(4-chlorophenyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-oxobutanamide](/img/structure/B1226093.png)